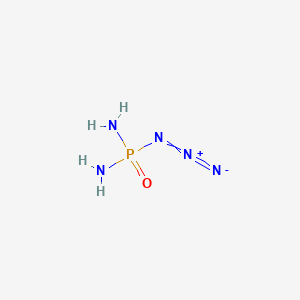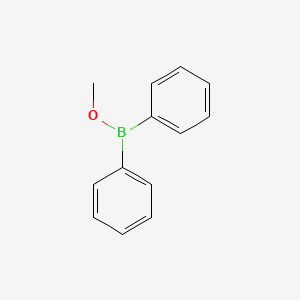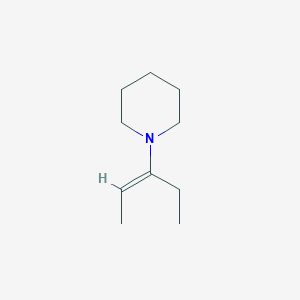
1,2,5-Triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydro-1h-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydro-1h-pyrrole is a complex organic compound characterized by its unique structure, which includes three phenyl groups and two trifluoromethyl groups attached to a dihydropyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydro-1h-pyrrole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting an appropriate dicarbonyl compound with an amine under acidic or basic conditions.
Introduction of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts alkylation reactions, where benzene or substituted benzene reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,5-Triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydro-1h-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and trifluoromethyl groups, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce various dihydropyrrole derivatives. Substitution reactions can lead to a wide range of substituted phenyl and trifluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,5-Triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydro-1h-pyrrole has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Medicinal Chemistry: It is investigated for its potential biological activities and as a lead compound for drug development.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Wirkmechanismus
The mechanism of action of 1,2,5-Triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydro-1h-pyrrole depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,5-Triphenyl-2,5-dihydro-1h-pyrrole: Lacks the trifluoromethyl groups, leading to different chemical properties and reactivity.
3,4-Diphenyl-2,5-dihydro-1h-pyrrole: Contains fewer phenyl groups, affecting its stability and reactivity.
1,2,5-Triphenyl-3,4-dimethyl-2,5-dihydro-1h-pyrrole: Substitution of trifluoromethyl groups with methyl groups results in different electronic and steric effects.
Uniqueness
1,2,5-Triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydro-1h-pyrrole is unique due to the presence of both phenyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a versatile compound in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
13175-04-7 |
|---|---|
Molekularformel |
C24H17F6N |
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
1,2,5-triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydropyrrole |
InChI |
InChI=1S/C24H17F6N/c25-23(26,27)19-20(24(28,29)30)22(17-12-6-2-7-13-17)31(18-14-8-3-9-15-18)21(19)16-10-4-1-5-11-16/h1-15,21-22H |
InChI-Schlüssel |
PWRUXRHISUYUSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=C(C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide](/img/structure/B14707999.png)


![6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14708026.png)
![L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-](/img/structure/B14708029.png)
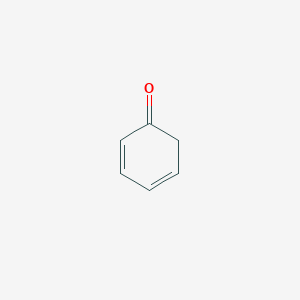
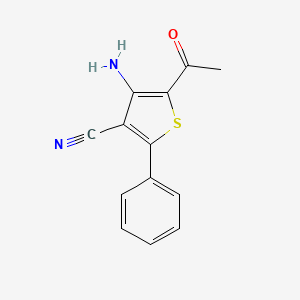

![Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine](/img/structure/B14708054.png)

